

The history and discovery of sydnonimine class of compounds

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Compound of Interest

Compound Name: Molsidomine

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An In-depth Technical Guide to the Sydnonimine Class of Compounds for Researchers, Scientists, and Drug Development Professionals.

Abstract

Sydnonimines are a unique class of mesoionic heterocyclic compounds that have garnered significant interest in medicinal chemistry and chemical biology since their initial discovery. Characterized by a 1,2,3-oxadiazole ring with an exocyclic imine group, these compounds cannot be represented by a single covalent structure, existing as a resonance hybrid with delocalized positive and negative charges. First reported in 1957, their pharmacological potential, particularly as nitric oxide (NO) donors, led to extensive research in the 1970s and the development of notable drugs such as the antianginal agent **molsidomine** and the psychostimulants mesocarb and feprosidnine.^[1] This guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and mechanisms of action of sydnonimines. It includes detailed experimental protocols, quantitative biological data, and explores their structure-activity relationships, offering valuable insights for professionals in drug discovery and development.

History and Discovery

The chemistry of mesoionic compounds began with the discovery of sydnones in 1935. However, the sydnonimine class was first reported in 1957.^[1] These compounds remained a niche area of study until the 1970s, when significant pharmacological properties were discovered, largely by researchers in the Soviet Union.^{[2][3]} This era saw the development of

two prominent psychostimulant drugs, Feprosidine (brand name: Sydnophen) and Mesocarb (brand name: Sidnocarb).[2][4]

- Feprosidine (Sydnophen): Developed in the USSR in the 1970s, feprosidine is structurally related to amphetamine and was indicated for conditions such as fatigue, apathy, and asthenic depressions.[2][3] Its mechanism of action is complex, involving reversible monoamine oxidase (MAO) inhibition and nitric oxide donation, among other effects.[2]
- Mesocarb (Sidnocarb): Also developed in the 1970s in the Soviet Union, mesocarb was used for a variety of indications including asthenia and apathy.[4] It acts as an atypical dopamine reuptake inhibitor.[4]

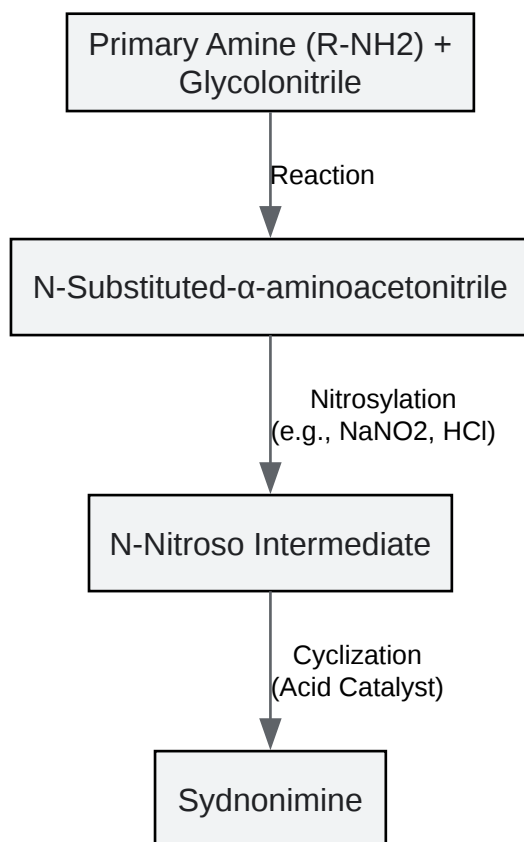
The discovery that sydnonimines could act as prodrugs for nitric oxide (NO) expanded their therapeutic potential, leading to the development of drugs like **molsidomine** for the treatment of angina pectoris. Their ability to release NO and stimulate soluble guanylate cyclase (sGC) became a central focus of research.[5] More recently, interest in sydnonimines has been renewed due to their application in chemical biology as dipoles for bioorthogonal click-and-release reactions.[1][6][7]

Synthesis of Sydnonimines

The synthesis of sydnonimines typically involves the nitrosation of an α -aminoacetonitrile followed by cyclization. The general synthetic pathway allows for a wide variety of substituents to be introduced, enabling the exploration of structure-activity relationships.

General Synthetic Workflow

A common method for synthesizing N-substituted sydnonimines starts with an appropriate primary amine, which is reacted to form an N-substituted- α -aminoacetonitrile. This intermediate is then nitrosated, and subsequent cyclization yields the sydnonimine ring.



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Caption: General workflow for the synthesis of sydnones.

Experimental Protocol: Synthesis of Feptosidine

This protocol is based on the synthesis described for Feptosidine (3-(1-phenylpropan-2-yl)sydnimine).[2]

Materials:

- Amphetamine
- Glycolonitrile
- Sodium Nitrite (NaNO₂)
- Hydrochloric Acid (HCl)

- Suitable solvent (e.g., water, ethanol)
- Reaction vessel with stirring and temperature control
- Extraction and purification equipment (separatory funnel, chromatography columns, etc.)

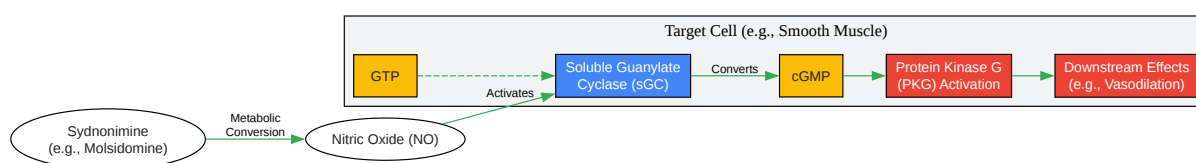
Procedure:

- Formation of the Aminoacetonitrile Intermediate:
 - To a solution of glycolonitrile, add amphetamine.
 - The reaction mixture is stirred, typically overnight, at room temperature to allow for the formation of N-(1-phenyl-2-propylamine)-acetonitrile.
 - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
- Nitrosylation and Cyclization:
 - Cool the reaction mixture containing the aminoacetonitrile intermediate in an ice bath.
 - Slowly add a solution of sodium nitrite in water.
 - While maintaining the low temperature, add hydrochloric acid dropwise to generate nitrous acid in situ. This initiates the N-nitrosation of the secondary amine.
 - The N-nitroso intermediate rapidly cyclizes under the acidic conditions to form the feprosidine hydrochloride salt.
- Isolation and Purification:
 - The product may precipitate from the reaction mixture or can be extracted using an organic solvent after neutralization.
 - The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure feprosidine.

Mechanism of Action: NO-Mediated Signaling

A primary mechanism of action for many pharmacologically active sydnonimines is their ability to release nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[5]

Sydnonimines are considered NO-donors. They can undergo hydrolysis to an open-ring A-form, which then decomposes to release NO.[5] This released NO subsequently activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells. The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration leads to a cascade of downstream effects, including the activation of protein kinase G (PKG), which ultimately results in vasodilation and inhibition of platelet aggregation.[5]



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Caption: NO-mediated signaling pathway of sydnonimines.

Quantitative Biological Data and Structure-Activity Relationships

The biological activity of sydnonimines is highly dependent on the nature of the substituents at the N-3 and the exocyclic N-6 positions. Modifications at these sites influence the compound's stability, lipophilicity, and interaction with biological targets. Functionalization of the exocyclic nitrogen, in particular, plays a key role in stabilizing the structure.[1]

Compound	Class	Primary Mechanism	Biological Activity/Potency	Reference
Feprosidnine	Psychostimulant	MAO Inhibitor, NO Donor	Therapeutic Dose: 10-50 mg/day for depression/fatigue.	[2]
Mesocarb	Psychostimulant	Dopamine Reuptake Inhibitor	Used for asthenia, apathy.	[4]
Molsidomine	Antianginal Agent	NO Donor	Pro-drug for SIN-1, which activates guanylate cyclase.	[5]
SIN-1	Vasodilator	NO Donor	Active metabolite of Molsidomine.	[5]

Structure-Activity Relationship (SAR) Insights:

- **N-3 Substituent:** The group at the N-3 position significantly impacts the pharmacokinetic and pharmacodynamic properties. For instance, in feprosidnine and mesocarb, the phenylethylamine moiety is crucial for their psychostimulant effects.[2][4]
- **Exocyclic Imine (N-6) Substituent:** The substituent on the exocyclic imine group affects the compound's stability and its ability to release NO. Acyl and carbamoyl groups are common, as seen in many therapeutic agents.[1]
- **C-4 Position:** The C-4 position of the sydnonimine ring can be deprotonated with a strong base, allowing for the introduction of various electrophiles. This provides another avenue for modifying the compound's properties.[1]

Modern Applications and Future Outlook

Beyond their traditional pharmacological roles, sydnonimines are finding new life in the field of chemical biology. Their ability to act as masked 1,3-dipoles allows them to participate in 1,3-dipolar cycloaddition reactions, particularly with strained alkynes.[1] This "click-and-release" chemistry is being exploited for applications in bioconjugation, labeling, and drug delivery, where a molecule of interest can be released under specific conditions.[1][6]

The rich history and diverse chemical reactivity of sydnonimines continue to make them a fascinating subject of study. From their origins as CNS stimulants in the mid-20th century to their modern use in bioorthogonal chemistry, these mesoionic compounds have proven to be a versatile scaffold. Future research will likely focus on refining their therapeutic applications, particularly in designing novel NO-donating drugs with specific targeting capabilities, and further exploiting their unique reactivity for advanced applications in chemical biology and materials science.

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